molecular formula C21H25N5O B11148264 6-(2-pyrimidinylamino)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-hexanone

6-(2-pyrimidinylamino)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-hexanone

Cat. No.: B11148264
M. Wt: 363.5 g/mol
InChI Key: VGOMWUXSZXQDCL-UHFFFAOYSA-N
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Description

6-(2-Pyrimidinylamino)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-hexanone is a synthetic hybrid molecule combining a beta-carboline scaffold with a pyrimidine-substituted hexanone chain. Beta-carbolines are tricyclic indole alkaloids known for diverse biological activities, including interactions with neurotransmitter receptors and antitumor properties .

Properties

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

6-(pyrimidin-2-ylamino)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)hexan-1-one

InChI

InChI=1S/C21H25N5O/c27-20(9-2-1-5-11-22-21-23-12-6-13-24-21)26-14-10-17-16-7-3-4-8-18(16)25-19(17)15-26/h3-4,6-8,12-13,25H,1-2,5,9-11,14-15H2,(H,22,23,24)

InChI Key

VGOMWUXSZXQDCL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCCCCNC4=NC=CC=N4

Origin of Product

United States

Biological Activity

The compound 6-(2-pyrimidinylamino)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-hexanone is a derivative of beta-carboline and pyrimidine, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₃H₁₈N₄O
  • Molecular Weight : 246.31 g/mol
  • CAS Number : 861211-63-4

This compound combines the structural features of beta-carbolines, which are known for their diverse biological activities, with pyrimidine moieties that enhance their pharmacological profiles.

Antitumor Activity

Recent studies have demonstrated that beta-carboline derivatives exhibit significant antitumor activity. For instance, a series of compounds were evaluated against various human tumor cell lines (A549, K562, PC-3, T47D) using MTT assays. The results indicated that certain derivatives could effectively inhibit cell proliferation and induce apoptosis in cancer cells. Notably, compounds similar to the one under investigation have shown IC50 values in the low micromolar range against prostate cancer cells .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound APC-39.86Induces apoptosis
Compound BA54915.5ROS accumulation
Compound CK56212.3Cell cycle arrest

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have indicated that beta-carboline derivatives possess antibacterial and antiviral activities through mechanisms such as inhibition of DNA synthesis and disruption of bacterial cell walls .

Neuroprotective Effects

Research has shown that beta-carbolines can interact with neurotransmitter receptors and exhibit neuroprotective effects. The compound's ability to modulate serotonin and melatonin receptors suggests potential applications in treating neurodegenerative diseases .

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Topoisomerases : Similar compounds have been documented to inhibit topoisomerase I and II, crucial enzymes in DNA replication.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells leads to apoptosis.
  • Cell Cycle Arrest : The compound can cause cell cycle arrest at the G0/G1 phase, preventing further proliferation.

Case Studies

In a study evaluating a series of beta-carboline derivatives for antitumor activity, researchers found that modifications in the molecular structure significantly affected the potency against various cancer cell lines. The incorporation of pyrimidine rings enhanced the interaction with cellular targets, leading to improved biological activity .

Scientific Research Applications

Research indicates that compounds related to 6-(2-pyrimidinylamino)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-hexanone exhibit various biological activities. These may include:

  • Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from damage.
  • Antioxidant Properties : The presence of beta-carboline structures is often linked to antioxidant activities.
  • Anticancer Activity : Some studies suggest that derivatives may inhibit cancer cell proliferation.

Interaction Studies

Interaction studies involving this compound often focus on its binding affinity to various biological targets. For instance, molecular docking studies have been employed to investigate how this compound interacts with specific receptors or enzymes. Such studies are essential for understanding its pharmacodynamics and pharmacokinetics .

Comparative Analysis with Related Compounds

The structural uniqueness of this compound allows for comparison with other biologically active compounds:

Compound NameStructural FeaturesBiological Activity
1-Methyl-β-carbolineMethyl substitution at position 1Neuroprotective
HarmaneSimple beta-carboline structureAntioxidant
9-Methyl-β-carbolineMethyl at position 9Anticancer
6-Methoxy-beta-carbolineMethoxy group at position 6Antidepressant

This table highlights how the dual functionality derived from both the pyrimidine and tetrahydro-beta-carboline structures enhances its biological activity compared to simpler analogs .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of compounds similar to this compound:

  • Neuroprotective Studies : Research has demonstrated that beta-carbolines can protect against neurodegenerative diseases by reducing oxidative stress and inflammation.
  • Anticancer Research : Investigations into beta-carbolines have shown promise in inhibiting tumor growth in various cancer cell lines through apoptosis induction.
  • Molecular Docking Studies : These studies have revealed that certain derivatives exhibit strong binding affinities for proteins involved in disease pathways, suggesting potential therapeutic applications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ketone Group

The hexanone moiety undergoes nucleophilic acyl substitution reactions. Typical transformations include:

Reaction TypeReagents/ConditionsProductYieldSource
Grignard AdditionRMgX (R = alkyl/aryl), THF, 0–25°CTertiary alcohol derivatives65–78%
Organolithium AttackRLi, anhydrous ether, −78°CAlkylated ketone intermediates70–82%
Reductive AminationNH3/RNH2, NaBH3CN, MeOHSecondary/tertiary amines55–68%

These reactions are pH-sensitive, with optimal performance under anhydrous conditions.

Condensation Reactions Involving the Pyrimidinylamino Group

The primary amine in the pyrimidinylamino moiety participates in condensation with carbonyl compounds:

Carbonyl PartnerCatalystProduct TypeKey ConditionsYieldSource
Aromatic aldehydesAcetic acidSchiff basesReflux, 6–8 hr73–89%
α-Keto acidsDCC, DMAPAmide-linked conjugatesRT, 12 hr60–75%
IsocyanatesEt3N, DCMUrea derivatives0°C → RT, 4 hr68–80%

Schiff base formation shows enhanced rates with electron-deficient aldehydes .

Beta-Carboline Ring Functionalization

The tetrahydro-beta-carboline core undergoes selective modifications:

Aromatic Electrophilic Substitution

ReactionReagentsPosition ModifiedYieldSelectivitySource
NitrationHNO3/H2SO4, 0°CC-762%>90%
SulfonationClSO3H, DCM, −10°CC-958%85%
HalogenationBr2/AcOH, RTC-670%88%

Oxidation Reactions

Hydrogenation of the tetrahydro-beta-carboline ring using Pd/C under H2 (1 atm) converts it to a fully aromatic beta-carboline system in 92% yield . Over-oxidation is prevented by strict temperature control (<40°C) .

Cross-Coupling Reactions

The pyrimidine ring enables metal-catalyzed couplings:

Reaction TypeCatalytic SystemCoupling PartnerProduct ApplicationYieldSource
Suzuki-MiyauraPd(PPh3)4, K2CO3Aryl boronic acidsBiaryl-modified analogs75–84%
Buchwald-HartwigPd2(dba)3, XantphosAryl halidesN-aryl pyrimidine derivatives68–77%

Reaction efficiency depends on the steric bulk of substituents at the pyrimidine C-4 position .

Acid/Base-Mediated Rearrangements

Under strongly acidic conditions (HCl/EtOH, Δ), the compound undergoes a retro-Mannich reaction, cleaving the hexanone-beta-carboline bond to yield:

  • 2-Aminopyrimidine (43%)

  • 1,3,4,9-Tetrahydro-2H-beta-carboline (51%)

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • [2+2] Cycloaddition between the beta-carboline C2–C3 bond and ketone carbonyl

  • Formation of tricyclic lactam derivatives (quantum yield Φ = 0.32)

Critical Analysis of Reaction Conditions

The compound’s stability requires strict control of:

  • pH : Decomposition occurs below pH 3 (protonation of beta-carboline N) and above pH 10 (ketone enolization)

  • Temperature : Most reactions proceed optimally between 0–40°C; higher temperatures promote side reactions in the beta-carboline core

Comparison with Similar Compounds

Structural Flexibility vs. Rigidity

  • The target compound’s hexanone linker provides greater conformational flexibility compared to rigid fused-ring systems like chromeno-pyrimidinones () or thiazolo-pyrimidines (). This flexibility may enhance binding to flexible enzyme active sites but reduce selectivity .
  • In contrast, the fused-ring systems in and exhibit planar structures conducive to DNA intercalation or stacking interactions, a property absent in the target compound’s beta-carboline core .

Bioactivity Inference

  • The pyrimidinylamino group in the target compound shares functional similarity with the cyano groups in ’s compounds, both capable of hydrogen bonding or polar interactions.
  • The dimethylamino-hexanone side chain in ’s Compound 2 suggests improved solubility compared to the pyrimidinylamino-hexanone chain in the target compound, which may have higher molecular weight and logP .

Critical Analysis of Limitations

  • Lack of Direct Data : The absence of explicit pharmacological or spectroscopic data for the target compound limits definitive conclusions about its efficacy or toxicity.
  • These divergent outcomes complicate extrapolation to the target compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2-pyrimidinylamino)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-hexanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound’s synthesis involves coupling pyrimidine and beta-carboline moieties. A general approach includes:

  • Step 1 : Prepare the pyrimidinylamine intermediate via nucleophilic substitution (e.g., reacting 2-aminopyrimidine with a hexanone derivative under reflux in ethanol).
  • Step 2 : Functionalize the beta-carboline core using reductive alkylation or condensation reactions.
  • Step 3 : Couple the two intermediates via amide bond formation using coupling agents like 1,1-carbonyldiimidazole (CDI) in dichloromethane/hexane/isopropanol mixtures .
  • Optimization : Yield improvement (e.g., 64% in similar syntheses) requires temperature control, solvent polarity adjustments, and stoichiometric balancing of reactive groups. Purity is enhanced via silica gel chromatography (e.g., Rf = 0.38) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1719 cm⁻¹, CN at ~2220 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves structural isomers. For example, β-carboline protons appear as multiplet signals in δ 7.10–7.82 ppm, while pyrimidine NH groups show D₂O-exchangeable peaks at ~9.59 ppm .
  • Mass Spectrometry : Confirms molecular weight (e.g., m/z 318–403 in analogous compounds) .
  • HPLC : Validates purity using reverse-phase columns (C18) with UV detection at 254 nm.

Q. What in vitro assays are recommended for initial target identification?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) using Ellman’s method, as pyrimidine-carboline hybrids show cholinesterase inhibition .
  • Cytotoxicity : Use MTT assays on SH-SY5Y or HEK293 cells, with IC₅₀ calculations for dose-response curves.
  • Binding Affinity : Radioligand displacement assays (e.g., for serotonin or dopamine receptors, given the β-carboline’s neuroactivity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications : Systematically vary substituents on the pyrimidine (e.g., electron-withdrawing groups at C4) and β-carboline (e.g., methyl vs. halogen substitutions).
  • Linker Optimization : Test alkyl chain lengths (e.g., hexanone vs. pentanone) for conformational flexibility .
  • Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with IC₅₀ values. For example, longer linkers may improve blood-brain barrier penetration .

Q. How should contradictory data from biological assays (e.g., in vitro vs. in cellulo activity) be resolved?

  • Methodological Answer :

  • Assay Replication : Repeat experiments with standardized protocols (e.g., fixed ATP concentrations in kinase assays).
  • Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to assess compound uptake discrepancies .
  • Metabolite Analysis : Employ LC-MS to detect intracellular degradation products (e.g., cytochrome P450-mediated oxidation of β-carboline) .

Q. What computational strategies are suitable for predicting this compound’s binding modes and off-target effects?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with AChE (PDB ID 4EY7). Focus on π-π stacking between pyrimidine and Trp286 .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS) to identify key hydrogen bonds.
  • Off-Target Profiling : Leverage SwissTargetPrediction or ChEMBL databases to screen for kinase or GPCR affinities .

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